1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride
CAS No.: 306937-27-9
Cat. No.: VC2004998
Molecular Formula: C10H17ClN2
Molecular Weight: 200.71 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride - 306937-27-9](/images/structure/VC2004998.png)
Specification
CAS No. | 306937-27-9 |
---|---|
Molecular Formula | C10H17ClN2 |
Molecular Weight | 200.71 g/mol |
IUPAC Name | (3-tert-butylphenyl)hydrazine;hydrochloride |
Standard InChI | InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H |
Standard InChI Key | XKLKKAKHNGXDPA-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC=C1)NN.Cl |
Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)NN.Cl |
Introduction
Chemical Identifiers and Structure
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride contains a tert-butyl substituted phenyl ring connected to a hydrazine group, with the compound existing as a hydrochloride salt. This arrangement contributes to its unique chemical reactivity and stability properties that make it valuable in various synthetic pathways.
Basic Identifiers
Parameter | Information |
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CAS Number | 306937-27-9 |
Molecular Formula | C10H17ClN2 |
Molecular Weight | 200.71 g/mol |
IUPAC Name | (3-tert-butylphenyl)hydrazine;hydrochloride |
Standard InChI | InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H |
Standard InChIKey | XKLKKAKHNGXDPA-UHFFFAOYSA-N |
SMILES Notation | CC(C)(C)C1=CC(=CC=C1)NN.Cl |
The compound features a phenyl ring with a tert-butyl group at the meta position and a hydrazine moiety, with the nitrogen atoms creating a potential site for further reactions. The molecule exists as a hydrochloride salt, which affects its solubility and stability compared to the free base .
Physical and Chemical Properties
The physical and chemical properties of 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride determine its handling requirements, storage conditions, and potential applications in chemical synthesis.
Physical Properties
Property | Value |
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Physical State | Solid |
Color | Brown |
Melting Point | 146°C |
Appearance | Powder |
Solubility | Soluble in polar organic solvents |
These physical characteristics influence how the compound is handled in laboratory and industrial settings. The relatively high melting point indicates a stable crystalline structure, while its brown coloration is characteristic of many aromatic hydrazine derivatives .
Chemical Reactivity
The chemical reactivity of 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride stems primarily from the hydrazine functional group. This group contains a nucleophilic nitrogen atom that can participate in various chemical transformations:
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Condensation reactions with carbonyl compounds
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Formation of hydrazones and hydrazides
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Nucleophilic substitution reactions
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Reduction reactions
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Cyclization reactions to form heterocycles
The tert-butyl substituent on the phenyl ring provides steric hindrance that can influence reaction rates and selectivity, while also increasing the lipophilicity of the molecule. The hydrochloride salt form enhances stability during storage but can be converted to the free base for certain reactions.
Synthesis Methods
Several synthetic routes exist for preparing 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride, with the most common approaches involving the reaction of the corresponding aniline derivative with hydrazine sources.
Direct Synthesis
The typical synthesis involves the reaction of 3-tert-butylaniline with sodium nitrite under acidic conditions to form a diazonium salt, which is subsequently reduced to form the hydrazine. The hydrochloride salt is then formed by treatment with hydrochloric acid.
The general reaction sequence is:
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Diazotization of 3-tert-butylaniline with sodium nitrite in HCl
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Reduction of the diazonium salt with a reducing agent (typically sodium sulfite)
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Acidification with HCl to form the hydrochloride salt
Applications in Research and Industry
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride serves multiple purposes across scientific and industrial fields, with particular importance in pharmaceutical development.
Pharmaceutical Applications
In pharmaceutical research, this compound functions as a valuable building block for constructing more complex molecules with potential therapeutic properties. The hydrazine functionality allows for:
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Formation of hydrazones with various carbonyl compounds
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Synthesis of nitrogen-containing heterocycles (indoles, indazoles, pyrazoles)
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Development of enzyme inhibitors and receptor ligands
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Creation of compounds with specific physicochemical properties due to the tert-butyl group
Synthetic Chemistry
Beyond pharmaceuticals, this compound has utility in broader synthetic applications:
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As an intermediate in the synthesis of dyes and pigments
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In preparing catalysts containing nitrogen-based ligands
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For modifying surface properties of materials
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In analytical chemistry for derivatization of carbonyl compounds
The versatility of hydrazine derivatives in forming different chemical bonds makes 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride particularly valuable in constructing diverse molecular architectures.
Classification | Details |
---|---|
Hazard Codes | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-36/37/39 (In case of contact with eyes, rinse immediately with water and seek medical advice; wear suitable protective clothing, gloves, and eye/face protection) |
HS Code | 2928009090 |
These classifications indicate that the compound can cause irritation to eyes, skin, and the respiratory system, requiring appropriate protective measures during handling .
Specification | Typical Value |
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Purity | ≥99% |
Appearance | Brown powder |
Packaging | According to customer requirements |
Storage Requirements | Dry, cool conditions |
Transportation | Air and sea transportation |
Minimum Order | Typically 1 Kilogram |
Some suppliers offer production capacities of approximately 1000 Kilograms per month, with delivery times typically ranging from 5-7 working days .
Related Compounds and Derivatives
Several compounds structurally related to 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride exist and may share similar applications or synthetic pathways.
Structural Analogues
The following compounds are structurally similar:
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(2-Tert-butyl-phenyl)-hydrazine hydrochloride - Position isomer with the tert-butyl group at the ortho position
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1-[4-(Tert-butyl)phenyl]hydrazine hydrochloride - Position isomer with the tert-butyl group at the para position
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3-Tert-butylaniline HCl - The corresponding amine hydrochloride without the hydrazine group
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3-Isopropylphenylhydrazine hydrochloride - Similar structure with an isopropyl group instead of tert-butyl
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(3-Ethyl-phenyl)-hydrazine hydrochloride - Related compound with an ethyl substituent
These analogues may exhibit similar reactivity patterns but with different steric and electronic effects due to the varying substituents or substitution patterns.
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